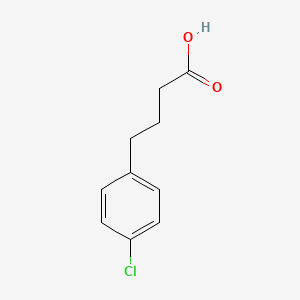

4-(4-Chlorophenyl)butyric acid

Vue d'ensemble

Description

“4-(4-Chlorophenyl)butyric acid” is a chemical compound with the linear formula C10H11ClO2 . It has a molecular weight of 198.65 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

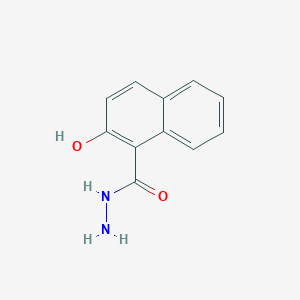

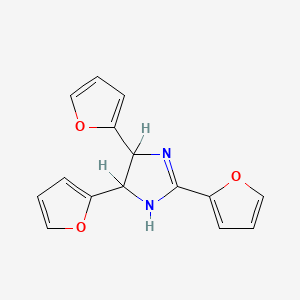

The synthesis of “this compound” has been reported in several studies . For instance, one study described the crystallographic characterization of a glutaric acid-amide derivative of this compound . Another study reported the synthesis of bis-pyrazolo-1,4-dihydro-pyridines and 2,2′-(N-phenylpiperidine-2,6-diylidene)dimalononitriles using this compound .

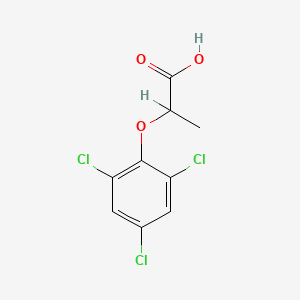

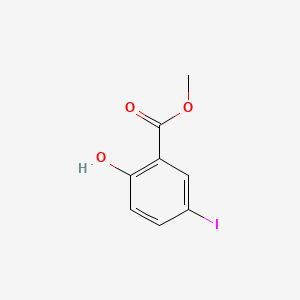

Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed in several studies . The backbone of the molecule adopts an extended, all-trans configuration, but the terminal carboxylic acid and phenyl residues are twisted out of the plane through the bridging atoms .

Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied . For example, one study reported the formation of supramolecular tapes mediated by carboxylic acid-O–H⋯O (carbonyl) and amide-N–H⋯O (amide) hydrogen bonding .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” have been reported .

Applications De Recherche Scientifique

Synthesis and Labeling

Synthesis of Labelled Compounds : A study described the synthesis of carbon-14 and tritium-labelled 4-amino-3-(4-chlorophenyl)butyric acid, highlighting techniques for incorporating radioisotopes into the compound for research purposes (Küng, Faigle, Kocher, & Wirz, 1983).

Chiral Separation : Another study developed a liquid chromatography method for the chiral resolution of isomers of 4-amino-3-(4-chlorophenyl)butyric acid, which is important for obtaining pure enantiomers of the compound (Vaccher, Berthelot, Flouquet, & Debaert, 1991).

Chemical Properties and Applications

Enantiomeric Resolution : Research on the enantiomeric resolution of 4-amino-3-(5-chlorothien-2-yl)butyric acid, an analogue of 4-(4-Chlorophenyl)butyric acid, using a chiral stationary phase, provides insights into the compound's stereochemical properties (Vaccher, Berthelot, & Debaert, 1995).

Amide Mixture Preparation : A study on the solution phase preparation of highly pure amide mixtures via in-situ chlorotrimethylsilane protection and activation discusses methods relevant to 4-(4-aminophenyl)butyric acid, offering insights into the synthesis of related compounds (Ho et al., 1997).

Complexation Studies : Research into the complexation behavior of molecular tweezers with active site carboxylic acids, including butyric acid, reveals the compound's potential in forming complexes, which could have implications in various fields like molecular recognition (Zimmerman, Wu, & Zeng, 1991).

- to detect and quantify compounds like this compound in environmental samples, particularly in the context of agricultural chemical residues (Wintersteiger, Goger, & Krautgartner, 1999).

- Stereospecific Synthesis : Research on the stereospecific synthesis of (R)- and (S)-Baclofen and related compounds via pyrrolidines provides a method for the enantioselective synthesis of derivatives of this compound (Yoshifuji & Kaname, 1995).

Broader Applications and Context

Butyric Acid Production : While not directly focusing on this compound, a review on butyric acid discusses its broad applications and the recent advances in its bioproduction, which can be relevant to understanding the wider context and potential applications of related butyric acid derivatives (Jiang et al., 2018).

Wastewater Treatment in Pesticide Industry : A study on treatment options for reclaiming wastewater produced by the pesticide industry, which includes compounds like this compound, provides insights into environmental management and pollution control related to such chemicals (Goodwin, Carra, Campo, & Soares, 2018).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds such as butyric acid have been found to interact with enzymes like cholinesterase and 2-hydroxy-6-oxo-7-methylocta-2,4-dienoate hydrolase .

Mode of Action

It’s known that butyric acid, a related compound, can enhance or suppress the proliferation of cells depending on its concentration . It can induce changes in the cell cycle distribution and affect the expression of cell cycle-related proteins .

Biochemical Pathways

Butyric acid, a related compound, is involved in metabolic pathways like carbohydrate digestion and absorption, and fatty acid biosynthesis .

Pharmacokinetics

The pharmacokinetics of 4-(4-Chlorophenyl)butyric acid suggest that it has high gastrointestinal absorption and is blood-brain barrier permeant . Its lipophilicity, as indicated by Log Po/w values, suggests moderate lipophilicity, which could influence its distribution and elimination .

Result of Action

Butyric acid, a related compound, has been found to have bimodal effects on cell proliferation and survival . It can inhibit cell growth and induce apoptosis in certain conditions .

Action Environment

It’s known that the rate of reactions involving halogens like chlorine can be influenced by differences in electronegativity .

Propriétés

IUPAC Name |

4-(4-chlorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMDORBRISAZSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293499 | |

| Record name | 4-(4-Chlorophenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4619-18-5 | |

| Record name | 4619-18-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Chlorophenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Chlorophenyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

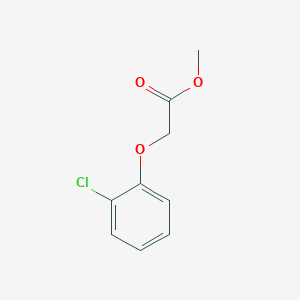

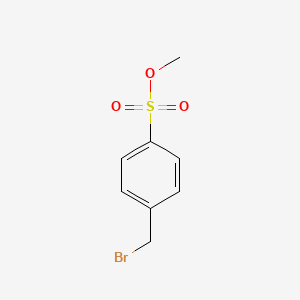

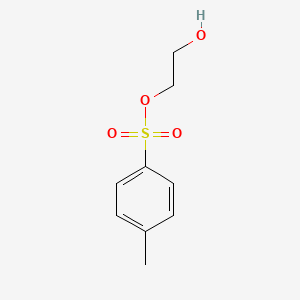

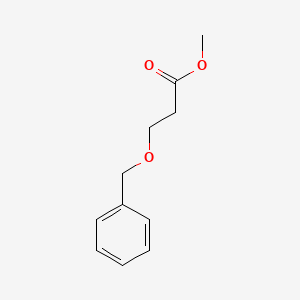

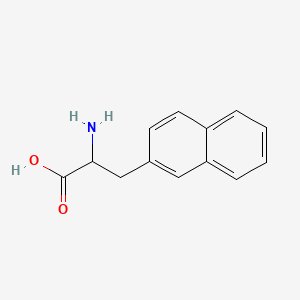

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 4-(4-Chlorophenyl)butanoic acid be enantioseparated, and what methods have been explored?

A1: Yes, 4-(4-Chlorophenyl)butanoic acid (rac-2) can be effectively enantioseparated. The research by [] demonstrates the successful enantioseparation of rac-2 via diastereomeric salt formation using resolving agents like 2-amino-1,2-diphenylethanol (ADPE) and cinchonidine. This method relies on the different solubilities of the resulting diastereomeric salts to separate the enantiomers.

Q2: How is 4-(4-Chlorophenyl)butanoic acid related to the biodegradation of 4-chlorobiphenyl?

A2: 4-(4-Chlorophenyl)butanoic acid is identified as a metabolite in the bacterial degradation pathway of 4-chlorobiphenyl (4-CB) []. The research highlights its formation through a series of oxidation reactions, ultimately leading to the breakdown of 4-CB. This finding has implications for understanding the environmental fate and bioremediation of 4-CB, a model compound for polychlorinated biphenyls (PCBs).

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.